REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([F:13])[F:12])=[CH:7][N:6]=1)=[O:4].[OH-].[Na+]>C(O)C>[F:13][CH:11]([F:12])[C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)C(F)F
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to attain room temperature
|
Type
|
CUSTOM
|
Details
|
For the workup, ethanol was removed at reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The resulting solid was dissolved in water (5 ml)
|
Type
|
WASH
|
Details
|
the solution was washed with ethyl acetate (2×5 ml)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with a 7
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |